Lipophilicity Comparison: LogP of 5-Chloro-1H-indole-3-sulfonamide vs. 1-Methyl-1H-indole-3-sulfonamide
5-Chloro-1H-indole-3-sulfonamide exhibits a higher calculated lipophilicity compared to its non-halogenated analog 1-methyl-1H-indole-3-sulfonamide. The presence of the 5-chloro substituent increases the LogP value, which is a key predictor of membrane permeability and solubility, impacting both in vitro and in vivo behavior .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4687 |
| Comparator Or Baseline | 1-methyl-1H-indole-3-sulfonamide: LogP = 1.095 [1] |
| Quantified Difference | ΔLogP = +0.3737 (34.2% increase) |
| Conditions | Calculated property values from vendor-reported data. |
Why This Matters
A higher LogP suggests improved passive membrane permeability, which is a critical parameter for designing compounds with enhanced cellular uptake and oral bioavailability.
- [1] Chembase. 1-methyl-1H-indole-3-sulfonamide product page. View Source
